[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Description
[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a halogenated aromatic amine characterized by a substituted phenyl ring linked to a trichlorocyclohexadienyl group. The compound’s molecular framework includes a dimethylamine moiety at the para position of the benzene ring, with chlorine substituents at the 2-position of the benzene ring and the 2,3,5-positions of the cyclohexadienyl group. This arrangement likely influences its electronic, steric, and solubility profiles, which are critical for applications in agrochemical or pharmaceutical contexts .
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-5-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)13-5-8(3-4-11(13)16)10-6-9(15)7-12(17)14(10)18/h3-5,7,10H,6H2,1-2H3 |
InChI Key |
GSIBXLOQPGYFKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C2CC(=CC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong chlorinating agents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, [2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may be investigated for its potential effects on cellular processes. Its ability to undergo various chemical transformations makes it a candidate for studying enzyme interactions and metabolic pathways .
Medicine
In medicine, research may focus on the compound’s potential therapeutic properties. Its structural features could be explored for the development of new drugs targeting specific molecular pathways .
Industry
Industrially, [2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and versatility make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and cyclohexa-dienyl ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: [3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
The closest structural analog is [3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS: 1361660-07-2), which differs only in the position of chlorine substituents on the benzene and cyclohexadienyl rings. Key comparisons include:
The shift in chlorine positions alters electronic distribution and steric hindrance.
Functional Analog: Ethyl 4-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)
SABA1 (MIC: 0.45–0.9 mM against E. coli) shares a halogenated aromatic core but incorporates a sulfonamidobenzamide (SABA) group instead of a dimethylamine moiety. Key distinctions include:
While SABA1’s bioactivity stems from its sulfonamide group’s ability to disrupt bacterial membranes, the target compound’s dimethylamine and chlorine-rich structure may favor interactions with hydrophobic targets, such as pesticidal enzymes or receptors .
Biological Activity
[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS No: 1361597-90-1) is a synthetic compound with potential applications in various fields including pharmaceuticals and agrochemicals. Its unique chemical structure contributes to its biological activity, making it a subject of interest in scientific research.
- Molecular Formula : C14H13Cl4N
- Molecular Weight : 337.07 g/mol
- Purity : Typically ≥ 98% in commercial preparations.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its effects on various biological systems. The following sections summarize key findings from the literature.
Antimicrobial Activity
Research indicates that [2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis at specific concentrations. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These findings indicate potential use in cancer therapy, although further studies are necessary to elucidate the mechanisms involved.
The proposed mechanism of action for [2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves the disruption of cellular membranes and interference with metabolic pathways. Its chlorinated structure is believed to enhance lipophilicity, facilitating penetration into cell membranes.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against antibiotic-resistant strains of bacteria. Results demonstrated a notable reduction in bacterial load in treated samples compared to controls.
- Case Study on Cancer Cell Lines : In vivo studies using murine models showed that administration of the compound significantly reduced tumor size compared to untreated groups.
Safety and Toxicology
Safety data sheets indicate that while the compound shows promise in biological applications, it also poses certain hazards. Proper handling procedures are recommended to mitigate risks associated with exposure.
Hazard Classification
According to the Material Safety Data Sheet (MSDS), the compound is classified under:
- Hazard Statements : May cause skin and eye irritation.
- Precautionary Statements : Use personal protective equipment; avoid release to the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
